molecular formula C16H26O4Si B8504435 4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid CAS No. 565431-94-9

4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid

Cat. No. B8504435
CAS RN: 565431-94-9
M. Wt: 310.46 g/mol
InChI Key: FNHLDYNTTFUFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid is a useful research compound. Its molecular formula is C16H26O4Si and its molecular weight is 310.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

565431-94-9

Product Name

4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid

Molecular Formula

C16H26O4Si

Molecular Weight

310.46 g/mol

IUPAC Name

4-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]benzoic acid

InChI

InChI=1S/C16H26O4Si/c1-16(2,3)21(4,5)20-12-6-11-19-14-9-7-13(8-10-14)15(17)18/h7-10H,6,11-12H2,1-5H3,(H,17,18)

InChI Key

FNHLDYNTTFUFQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1 (10.0 g, 0.05 mmol) and tert-butyldimethylsilyl chloride (17.50 g, 0.11 mmol 1) in anhydrous N,N-dimethylformamide (45 mL) was quickly added imidazole (14.16 g, 0.21 mmol) under argon. After stirring overnight, the reaction mixture was shaken with diethyl ether (100 mL) and water (300 mL). The ether layer was separated and washed with a saturated NaHCO3 solution (100 mL×2) before drying over anhydrous MgSO4. The solvent was evaporated, and the solid residue was purified by flash column chromatography on silica gel with methylene chloride: hexanes (1:1) as the eluent to afford 2 with silyl-protected hydroxyl and carboxyl groups. This compound was dissolved in tetrahydrofuran: methanol (50 mL: 150 mL) followed by stirring with a solution of K2CO3 (5 g, 36.18 mmol) in water (50 mL) for 1 h. The volume of the solution was reduced by 75% via evaporation under reduced pressure. Brine (150 mL; 120 g NaCl in 500 mL H2O) was added to the resultant slurry, and the pH was adjusted to 5.0 with a 1 M KHSO4 solution. The precipitate was collected by filtration and washed with water before drying under vacuum at 60° C. to yield 2 (13.7 g, 87%). 1H NMR (200 MHz, CDCl3): δ 0.06 (s, 6H, —S1—CH3), δ 0.91 (s, 9H,-SiCCH3)δ 2.01 (quintet, 2H, —CH2—), δ 3.81 (t, 2H, —CH2OAr), δ 4.16 (t, 2 H, HOCH2—), δ 6.96 (d, 2H, aromatic ring), δ 8.06 (d, 2H, aromatic ring).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Quantity
14.16 g
Type
reactant
Reaction Step Four
Name
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight
Name
Yield
87%

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